2-Fluoro-4-hydroxy-5-nitrobenzoic acid
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Overview
Description
2-Fluoro-4-hydroxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C7H4FNO5 . It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a nitro group attached to the benzene ring. This compound is primarily recognized for its role as a valuable building block in organic synthesis, particularly in heterocyclic oriented synthesis.
Mechanism of Action
Target of Action
It’s reported to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution (S_NAr). In this process, the fluorine in 2-Fluoro-4-hydroxy-5-nitrobenzoic acid is substituted with the OH of various 2-aminophenols . This reaction is facilitated by the electron-withdrawing nitro group, which activates the benzene ring towards nucleophilic attack .
Biochemical Pathways
The compound’s ability to undergo s_nar reactions suggests it could potentially influence pathways involving aromatic compounds .
Result of Action
The result of the compound’s action is the formation of new compounds through the S_NAr reaction. For instance, it can be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones . The exact molecular and cellular effects would depend on the specific targets and pathways involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the S_NAr reaction can be affected by the pH of the environment, the temperature, and the presence of other reactive species . Additionally, safety data suggests that the compound should be handled carefully to avoid generating dust, indicating that its stability could be affected by physical manipulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzoic acid typically involves the nitration of 2-fluoro-4-hydroxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
2-Fluoro-4-hydroxybenzoic acid+HNO3→2-Fluoro-4-hydroxy-5-nitrobenzoic acid+H2O
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic aromatic substitution reactions, particularly at the fluorine atom.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are effective.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is a typical oxidizing agent.
Major Products Formed:
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Reduction: Formation of 2-fluoro-4-hydroxy-5-aminobenzoic acid.
Oxidation: Formation of 2-fluoro-4-oxo-5-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 2-Fluoro-4-hydroxy-5-nitrobenzoic acid is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a building block for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Fluoro-5-nitrobenzoic acid: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
4-Hydroxy-3-nitrobenzoic acid: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
2-Fluoro-4-hydroxybenzoic acid: Lacks the nitro group, affecting its redox potential and biological activity.
Uniqueness: 2-Fluoro-4-hydroxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (fluorine, hydroxyl, and nitro) on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
IUPAC Name |
2-fluoro-4-hydroxy-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYOJWIYWUTYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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